![molecular formula C12H15NO2 B2787517 N-cyclopropyl-3-methoxy-4-methylbenzamide CAS No. 1007767-11-4](/img/structure/B2787517.png)
N-cyclopropyl-3-methoxy-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-methoxy-4-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which can have therapeutic effects for a variety of neurological disorders.
Mecanismo De Acción
N-cyclopropyl-3-methoxy-4-methylbenzamide works by inhibiting GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to increased levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity. The mechanism of action of N-cyclopropyl-3-methoxy-4-methylbenzamide is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
The biochemical and physiological effects of N-cyclopropyl-3-methoxy-4-methylbenzamide are primarily related to its ability to increase levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its increased activity can lead to a reduction in neuronal excitability and a calming effect. In addition, N-cyclopropyl-3-methoxy-4-methylbenzamide has been shown to have anti-inflammatory effects and may have neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-3-methoxy-4-methylbenzamide in lab experiments is its selectivity for GABA-AT. This allows for a more specific modulation of GABA levels in the brain compared to other GABAergic drugs. However, N-cyclopropyl-3-methoxy-4-methylbenzamide is a relatively new drug and its long-term effects and potential side effects are not fully understood. In addition, the synthesis of N-cyclopropyl-3-methoxy-4-methylbenzamide can be complex and time-consuming, which may limit its use in certain lab settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-3-methoxy-4-methylbenzamide. One area of interest is its potential use in the treatment of addiction, particularly for opioid addiction. N-cyclopropyl-3-methoxy-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction and may have potential as a treatment for opioid addiction in humans. Another area of interest is its potential use in the treatment of anxiety disorders. N-cyclopropyl-3-methoxy-4-methylbenzamide has been shown to reduce anxiety-like behavior in animal models and may have potential as a treatment for anxiety disorders in humans. Finally, further research is needed to fully understand the long-term effects and potential side effects of N-cyclopropyl-3-methoxy-4-methylbenzamide, particularly with regard to its use in humans.
Métodos De Síntesis
N-cyclopropyl-3-methoxy-4-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium and hydrogen gas. The yield of N-cyclopropyl-3-methoxy-4-methylbenzamide can be optimized through careful control of reaction conditions.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-methoxy-4-methylbenzamide has been studied for its potential therapeutic effects in a variety of neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-cyclopropyl-3-methoxy-4-methylbenzamide has been shown to increase levels of GABA in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease anxiety-like behavior in animal models of anxiety disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-3-methoxy-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-9(7-11(8)15-2)12(14)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAJLLYCIXCLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-methoxy-4-methylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.